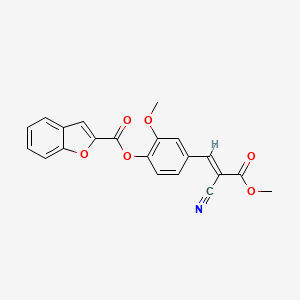

(E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate

Description

“(E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate” is a synthetic organic compound featuring a benzofuran core substituted with a methoxyphenyl group and a cyano-methoxy-oxopropenyl side chain. The (E)-stereochemistry of the propenyl moiety is critical for its structural stability and interactions with biological targets. While its exact biological role remains under investigation, its structural complexity suggests applications in enzyme inhibition or receptor modulation, aligning with trends in bioactive compound development for agrochemical and pharmaceutical uses .

Properties

IUPAC Name |

[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c1-25-18-10-13(9-15(12-22)20(23)26-2)7-8-17(18)28-21(24)19-11-14-5-3-4-6-16(14)27-19/h3-11H,1-2H3/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIKHNILAJGAKF-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OC)OC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base to form a carbon-carbon double bond . The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved are still under investigation, but it is believed that the compound can modulate certain signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Benzofuran Derivatives

Benzofuran-based compounds are widely studied for their antimicrobial, antifungal, and anti-inflammatory properties. Compared to simpler benzofuran derivatives like 2-methoxybenzofuran-3-carboxylic acid, the target compound exhibits enhanced steric bulk and electronic complexity due to its cyano and methoxy substituents. These modifications likely improve binding affinity to hydrophobic enzyme pockets but may reduce solubility .

α,β-Unsaturated Ester Derivatives

Compounds with α,β-unsaturated ester groups, such as methyl (E)-3-(4-methoxyphenyl)acrylate, share the electrophilic β-carbon that facilitates Michael addition reactions with biological nucleophiles (e.g., cysteine residues). The target compound’s cyano group adjacent to the ester may stabilize the conjugated system, altering reactivity compared to non-cyano analogues .

Bioactivity and Functional Differences

Insecticidal Activity

Studies on plant-derived bioactive compounds (e.g., C. gigantea extracts) highlight the importance of substituent patterns in determining insecticidal efficacy. The target compound’s methoxy groups may enhance cuticle penetration in insects, similar to lignans and coumarins, but its cyano group could confer resistance to metabolic degradation in insect hemolymph .

Cytocompatibility in 3D Culture Systems

The target compound’s ester and cyano groups may introduce cytotoxicity at higher concentrations, limiting its utility in biomedical scaffolds compared to PEGDA .

Physicochemical Properties

| Property | Target Compound | 2-Methoxybenzofuran-3-carboxylic Acid | Methyl (E)-3-(4-Methoxyphenyl)acrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~397.3 (estimated) | 192.17 | 206.24 |

| LogP (Predicted) | 2.8–3.5 | 1.2 | 2.1 |

| Solubility in Water | Low | Moderate | Low |

| Reactivity with Thiol Groups | High (via α,β-unsaturated ester) | None | Moderate |

Biological Activity

(E)-4-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is a synthetic compound with potential biological activities that make it a subject of interest in medicinal chemistry. Its structure includes functional groups such as cyano, methoxy, and benzofuran, which contribute to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano and methoxy groups can modulate enzyme activity and influence signaling pathways involved in inflammation and apoptosis. Research indicates that the compound may inhibit specific enzymes related to inflammatory responses or induce apoptosis in cancer cells by disrupting cellular signaling mechanisms.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been observed to induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. The compound's ability to inhibit cell proliferation was demonstrated through assays that measured cell viability and apoptosis markers.

Antioxidant Activity

The compound exhibits significant antioxidant activity, which can be attributed to its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, a condition linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was evaluated using standard assays like DPPH radical scavenging, showing promising results.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. For instance, at concentrations of 10 µM and 20 µM, significant reductions in cell proliferation were observed, alongside increased markers of apoptosis such as caspase activation.

- Animal Models : Preliminary animal studies indicated that administration of the compound led to tumor regression in xenograft models. These findings support its potential as a therapeutic agent against certain types of tumors.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.